molecular formula C9H8F3NO4 B2732214 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene CAS No. 1804433-06-4

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B2732214
CAS No.: 1804433-06-4
M. Wt: 251.161
InChI Key: NOKQCFPFIBBDIH-UHFFFAOYSA-N
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Description

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3NO4 It is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of 2-ethoxy-3-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Ethoxy-1-amino-3-(trifluoromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-1-nitrobenzene: Lacks the trifluoromethoxy group, which may result in different chemical reactivity and biological activity.

    2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its physical and chemical properties.

    2-Ethoxy-1-nitro-4-(trifluoromethoxy)benzene: Positional isomer with the trifluoromethoxy group at a different position on the benzene ring, affecting its reactivity and applications.

Uniqueness

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene is unique due to the specific combination of functional groups and their positions on the benzene ring

Properties

IUPAC Name

2-ethoxy-1-nitro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c1-2-16-8-6(13(14)15)4-3-5-7(8)17-9(10,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKQCFPFIBBDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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